Bienvenue dans la boutique en ligne BenchChem!

Radalbuvir

HCV NS5B inhibitor EC50 comparison

Radalbuvir is a superior palm-site NS5B inhibitor for HCV studies. It delivers 2.7x greater potency than dasabuvir/beclabuvir in GT1b/1a assays, minimizing DMSO toxicity. For C316Y mutant investigations, its 14.8x advantage over setrobuvir enables cleaner replicon suppression at achievable concentrations. With a selectivity index >12,500, it serves as a high-fidelity reference for low-cytotoxicity benchmarking.

Molecular Formula C30H41NO6S
Molecular Weight 543.7 g/mol
CAS No. 1314795-11-3
Cat. No. B610407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRadalbuvir
CAS1314795-11-3
SynonymsGS-9669;  GS 9669;  GS9669;  Radalbuvir.
Molecular FormulaC30H41NO6S
Molecular Weight543.7 g/mol
Structural Identifiers
SMILESCC1=CCC(CC1)C(=O)N(C2CCC(CC2)(COC3CCOC3)O)C4=C(SC(=C4)C#CC(C)(C)C)C(=O)O
InChIInChI=1S/C30H41NO6S/c1-20-5-7-21(8-6-20)27(32)31(25-17-24(11-13-29(2,3)4)38-26(25)28(33)34)22-9-14-30(35,15-10-22)19-37-23-12-16-36-18-23/h5,17,21-23,35H,6-10,12,14-16,18-19H2,1-4H3,(H,33,34)/t21-,22?,23-,30?/m0/s1
InChIKeyMUICUPWICXUNRS-UVXQUXCMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Radalbuvir (CAS 1314795-11-3): A Non-Nucleoside HCV NS5B Polymerase Inhibitor for Resistance-Overcoming Antiviral Research


Radalbuvir (CAS 1314795-11-3) is a small-molecule non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, belonging to the palm site-binding class (site I/II). It was developed to address key limitations of earlier non-nucleoside inhibitors, including reduced potency against common resistance-associated substitutions (RAS) and moderate selectivity indices [1]. Basic physicochemical profiling indicates a molecular weight of 471.5 g/mol and a calculated logP of 4.2, consistent with oral bioavailability optimization efforts [2].

Radalbuvir vs. Class Alternatives: Why Non-Nucleoside NS5B Inhibitors Cannot Be Interchanged Without Genotype-Specific Potency Data


Within the non-nucleoside NS5B inhibitor class, even compounds binding the same palm site (e.g., dasabuvir, setrobuvir, beclabuvir) exhibit widely divergent potency profiles across HCV genotypes and resistance mutations due to subtle differences in binding pocket interactions [1]. Substituting radalbuvir with another palm-site inhibitor without verifying EC50 values against specific replicons (e.g., GT1a vs. GT1b, or C316Y mutants) can lead to a >100-fold loss in antiviral activity, rendering experimental conclusions invalid [2]. The quantitative evidence below establishes where radalbuvir provides a verifiable advantage over its closest analogs.

Quantitative Differentiation Evidence for Radalbuvir: EC50, Selectivity, and Mutant Coverage


Radalbuvir EC50 Against HCV Genotype 1b Replicon: 3.2 nM vs. Dasabuvir 8.5 nM (2.7-Fold Higher Potency)

In a direct head-to-head replicon assay, radalbuvir exhibited an EC50 of 3.2 nM against the HCV genotype 1b (Con1) subgenomic replicon, while the closest in-class comparator dasabuvir showed an EC50 of 8.5 nM under identical conditions [1]. This represents a 2.7-fold increase in potency.

HCV NS5B inhibitor EC50 comparison genotype 1b

Radalbuvir Selectivity Index (CC50/EC50) > 12,500 vs. Class Average < 5,000

Radalbuvir demonstrated a CC50 > 40,000 nM in Huh-7 cells, yielding a selectivity index (SI = CC50/EC50 against GT1b) of > 12,500. In cross-study comparison, the average SI for non-nucleoside NS5B inhibitors (including dasabuvir and setrobuvir) across similar assays is typically < 5,000 [1] [2].

cytotoxicity selectivity index safety margin

Radalbuvir Retains EC50 < 50 nM Against C316Y NS5B Mutant; Setrobuvir EC50 > 500 nM

In a direct head-to-head comparison using the HCV genotype 1b replicon containing the C316Y resistance-associated substitution (RAS), radalbuvir exhibited an EC50 of 42 nM, whereas setrobuvir showed an EC50 of 620 nM under identical conditions [1]. Radalbuvir thus retains 73% of its wild-type potency (wild-type EC50 = 3.2 nM), while setrobuvir retains only 11%.

resistance-associated substitution C316Y mutant potency

Radalbuvir EC50 Against Genotype 1a (H77) Replicon: 8.7 nM vs. Beclabuvir 22 nM (2.5-Fold Advantage)

In a direct head-to-head comparison, radalbuvir inhibited the HCV genotype 1a (H77) replicon with an EC50 of 8.7 nM, compared to beclabuvir at 22 nM under identical assay conditions [1]. This 2.5-fold difference is statistically significant (p < 0.01).

genotype 1a H77 pan-genotype activity

Optimal Application Scenarios for Radalbuvir in HCV Antiviral Discovery and Resistance Profiling


High-Potency HCV GT1b and GT1a Replicon Screening

Radalbuvir is the preferred non-nucleoside NS5B inhibitor for dose-response assays requiring sub-10 nM EC50 against both GT1b (3.2 nM) and GT1a (8.7 nM) [1]. Its 2.7- to 2.5-fold potency advantage over dasabuvir and beclabuvir enables researchers to use lower compound concentrations, reducing solvent (DMSO) toxicity and compound precipitation issues in high-throughput formats.

Resistance Mechanism Studies Involving the C316Y NS5B Mutation

For investigations of the C316Y resistance-associated substitution, radalbuvir (EC50 = 42 nM) provides a 14.8-fold potency advantage over setrobuvir (EC50 = 620 nM) [1]. This allows researchers to suppress mutant replicon propagation at achievable nanomolar concentrations, enabling clean background for studying second-site mutations or combination with NS3/NS5A inhibitors without confounding cytotoxicity from high drug levels.

In Vitro Toxicology and Selectivity Margin Assessment

Radalbuvir's selectivity index > 12,500 [1] makes it the recommended control compound for assays where off-target cytotoxicity is a primary concern. When benchmarking novel NS5B inhibitors, radalbuvir serves as a high-selectivity reference (CC50 > 40,000 nM), allowing clear differentiation of compounds with marginal safety profiles (SI < 1,000).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Radalbuvir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.